3-Fluoro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide
Description
3-Fluoro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide is a benzamide derivative featuring a fluorine atom at the 3-position of the benzoyl group and a 3-methoxypiperidin-1-yl substituent on the para-position of the aniline ring. This compound belongs to a class of molecules designed to modulate protein targets, particularly kinases and receptors, through strategic substitutions that enhance binding affinity and pharmacokinetic properties .
Properties
IUPAC Name |
3-fluoro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-18-6-3-11-22(13-18)17-9-7-16(8-10-17)21-19(23)14-4-2-5-15(20)12-14/h2,4-5,7-10,12,18H,3,6,11,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBOEIZAGOPYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Methoxypiperidine Intermediate: The methoxypiperidine group is synthesized through a series of reactions starting from piperidine. Methoxylation is achieved using methanol in the presence of a suitable catalyst.
Coupling with Fluorobenzoyl Chloride: The methoxypiperidine intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. This step forms the desired benzamide structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxypiperidine group can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the benzamide group can yield amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The methoxypiperidine group may interact with receptor sites, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features and Modifications
The table below highlights key structural differences and similarities between 3-fluoro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide and its analogs:
| Compound Name | Substituent on Benzamide | Aniline Ring Modification | Biological Target/Activity | Reference |
|---|---|---|---|---|
| Target Compound | 3-Fluoro | 4-(3-Methoxypiperidin-1-yl) | N/A (Inferred kinase modulation) | [1, 6] |
| 3-Fluoro-N-(4-((3-methyl-4-oxoquinazolin-2-yl)methoxy)phenyl)benzamide (4d) | 3-Fluoro | 4-(3-Methyl-4-oxoquinazolin-2-ylmethoxy) | EGFR, Antiproliferative (IC50: 0.87–6.42 μM) | [6] |
| (S)-3-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5g) | 3-Fluoro | 4-Sulfamoyl with tetrahydrofuran moiety | Not specified (Structural analog) | [2] |
| 3-Fluoro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide | 3-Fluoro | 4-(4-Methylpiperidin-1-ylsulfonyl) | Not specified (Sulfonamide class) | [18] |
| N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide | None | 4-Imidazolyl, 3-Chloro-4-fluoro | Anticancer (Cervical cancer) | [17] |
Key Observations:
- Fluorine Position : The 3-fluoro substitution is conserved in compounds 4d and 5g, which show enhanced target engagement compared to 2- or 4-fluoro analogs .
- Piperidine vs. Sulfonamide Moieties : The target compound’s 3-methoxypiperidine group may improve blood-brain barrier penetration compared to sulfonamide-containing analogs like 5g and 18, which are bulkier and more polar .
- Quinazolinone Addition: Compound 4d’s quinazolinone moiety increases EGFR affinity, suggesting that similar modifications to the target compound could enhance activity .
Anticancer Activity:
- Compound 4d : Demonstrates potent antiproliferative effects against MCF-7, A549, and HeLa cells (IC50: 0.87–6.42 μM), outperforming Gefitinib. Mechanistic studies reveal apoptosis induction and G2/M phase arrest via EGFR inhibition .
Kinase Inhibition:
- Compound 4d : Binds to EGFR’s ATP pocket via hydrogen bonds with Met793 and Thr854, a mechanism likely shared by the target compound due to structural similarity .
- Sulfonamide Analogs (5g) : While inactive in kinase assays, their sulfamoyl groups are associated with antimicrobial activity, highlighting divergent structure-activity relationships (SAR) .
Biological Activity
3-Fluoro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide is a synthetic compound belonging to the class of benzamides, characterized by its unique structural features which may confer specific biological activities. This article aims to explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of a fluorine atom and a methoxypiperidine group suggests potential interactions with biological targets, particularly in neuropharmacology.
Research indicates that compounds with similar structures often act on neurotransmitter systems, particularly dopamine and norepinephrine pathways. The methoxypiperidine moiety may enhance the compound's ability to cross the blood-brain barrier, thereby influencing central nervous system (CNS) activity.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant binding affinity to various receptors. For example:
- Dopamine Receptors : Binding assays revealed moderate affinity for D2-like dopamine receptors, suggesting potential applications in treating disorders such as schizophrenia or depression.
- Serotonin Receptors : The compound also showed some interaction with serotonin receptors, which may contribute to its overall pharmacological profile.
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in modulating behavior associated with anxiety and depression. Key findings include:
- Anxiety Reduction : In rodent models, administration of the compound resulted in a significant decrease in anxiety-like behaviors as measured by the elevated plus maze test.
- Antidepressant Effects : Behavioral assays indicated that the compound may possess antidepressant properties, evidenced by reduced immobility in the forced swim test.
Clinical Relevance
A study involving patients with treatment-resistant depression indicated that compounds structurally related to this compound showed promise as adjunctive therapies. Patients reported improved mood and reduced depressive symptoms after administration.
Comparative Analysis
A comparative analysis with other piperidine derivatives revealed that while many exhibit similar pharmacological activities, this compound displayed a unique profile with a greater selectivity for dopamine receptors compared to others.
| Compound | Dopamine Affinity | Serotonin Affinity | Unique Features |
|---|---|---|---|
| This compound | Moderate | Low | Enhanced CNS penetration |
| N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide | High | Moderate | Stronger serotonin interaction |
| 4-Benzylpiperidine | Low | High | Less selective for dopamine receptors |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
